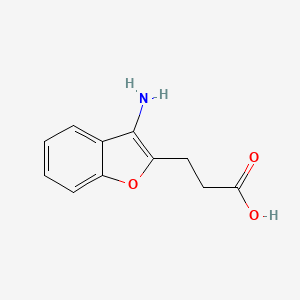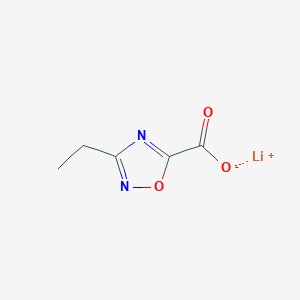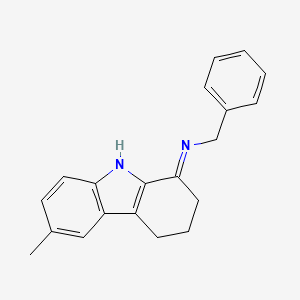
N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-1-phenylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biotransformation Studies
- Research by Waldau et al. (2009) investigated the bacterial transformation of 2,3,4,9-tetrahydro-1H-carbazole derivatives, finding major products like 3-hydroxy-1,2,3,5,6,7,8,9-octahydrocarbazol-4-one during the incubation with this compound. This highlights its potential in microbial biotransformation processes (Waldau et al., 2009).
Pharmaceutical Synthesis
- Boggs et al. (2007) described an efficient asymmetric synthesis method for a derivative of this compound, showcasing its potential in developing treatments for human papillomavirus infections (Boggs et al., 2007).
Photophysical Characterization
- Ghosh et al. (2013) synthesized new fluorophores from derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one and conducted comprehensive photophysical characterization, indicating the importance of such compounds in the study of fluorescence and solvent interactions (Ghosh et al., 2013).
Anticancer Research
- Chaudhary and Chaudhary (2016) synthesized new derivatives of 2,3,4,9-tetrahydro-1H-carbazole and evaluated their anticancer activity, revealing significant activity in some derivatives against the A-549 cell line (Chaudhary & Chaudhary, 2016).
Luminescence Analysis
- Strojny and de Silva (1975) explored the luminescence properties of 6-chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid derivatives, a related compound, indicating the potential use of these compounds in luminescence studies (Strojny & de Silva, 1975).
Genotoxicity Studies
- Luparello et al. (2021) examined the genotoxic and epigenomic effects of carbazole compounds on MCF-7 breast cancer cells, providing insights into the molecular effects of carbazole derivatives in cancer research (Luparello et al., 2021).
Propriétés
IUPAC Name |
N-benzyl-6-methyl-2,3,4,9-tetrahydrocarbazol-1-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-14-10-11-18-17(12-14)16-8-5-9-19(20(16)22-18)21-13-15-6-3-2-4-7-15/h2-4,6-7,10-12,22H,5,8-9,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGHCLLUXRGSAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3=NCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-1-phenylmethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2414134.png)
![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2414136.png)
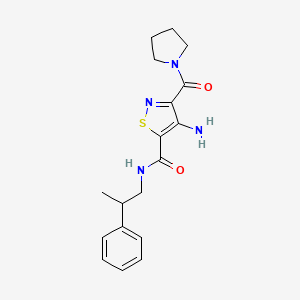
![4-chloro-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2414138.png)
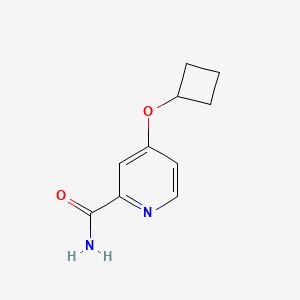
![(3E)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2414142.png)
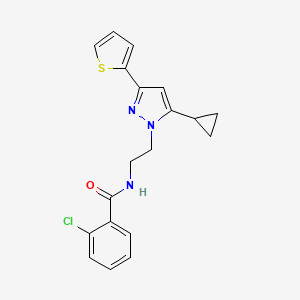
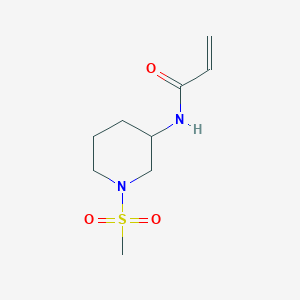

![N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2414150.png)
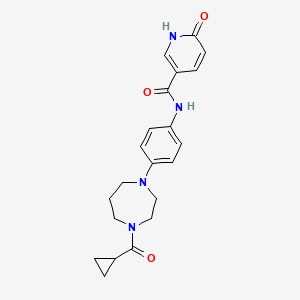
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide](/img/structure/B2414153.png)
